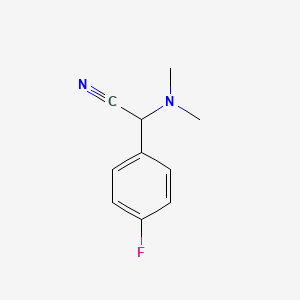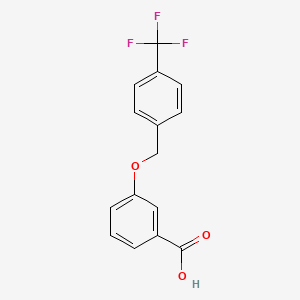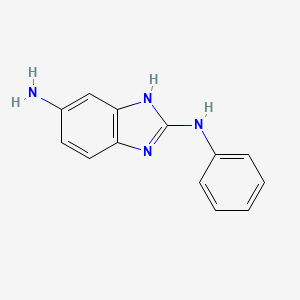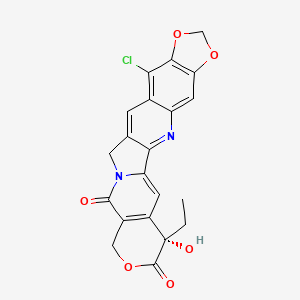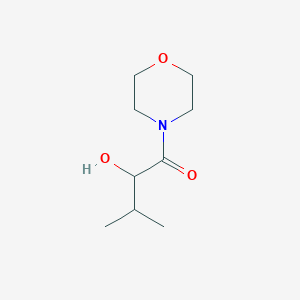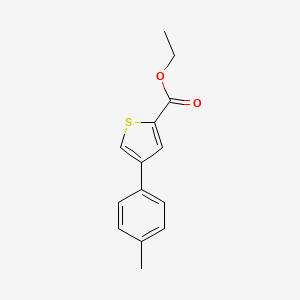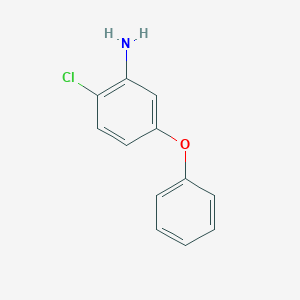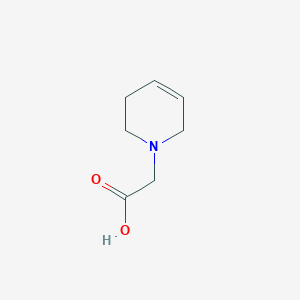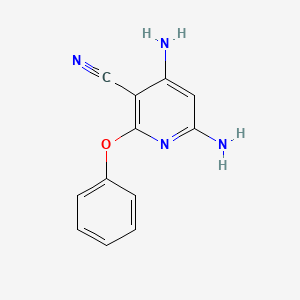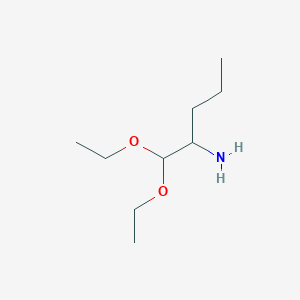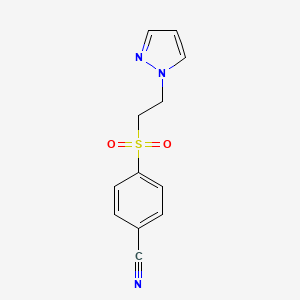
3-(7-hydroxy-1-oxo-1H-isoquinolin-2-yl)-4-methylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(7-hydroxy-1-oxo-1H-isoquinolin-2-yl)-4-methylbenzoic acid is a complex organic compound that features a unique structure combining an isoquinoline moiety with a benzoic acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(7-hydroxy-1-oxo-1H-isoquinolin-2-yl)-4-methylbenzoic acid typically involves multi-step organic reactions. One common approach is to start with the isoquinoline core, which can be synthesized through the Bischler-Napieralski reaction. This involves cyclization of a β-phenylethylamine derivative with a suitable acid chloride. The resulting isoquinoline is then functionalized to introduce the hydroxy and oxo groups.
The benzoic acid moiety can be introduced through a Friedel-Crafts acylation reaction, where a methyl-substituted benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The final step involves coupling the functionalized isoquinoline with the benzoic acid derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the development of greener synthesis methods to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
3-(7-hydroxy-1-oxo-1H-isoquinolin-2-yl)-4-methylbenzoic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (pyridinium chlorochromate) or Jones reagent.
Reduction: The oxo group can be reduced to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or other mild oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nitrating agents, or other electrophiles/nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the oxo group would yield an alcohol.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules, particularly in the development of new organic materials.
Biology: Potential use as a probe or ligand in biochemical assays due to its unique structural features.
Medicine: Investigation of its pharmacological properties, including potential anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry: Use in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(7-hydroxy-1-oxo-1H-isoquinolin-2-yl)-4-methylbenzoic acid would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the target and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-(1-oxo-1H-isoquinolin-2-yl)acetamide: Another isoquinoline derivative with potential pharmaceutical applications.
4-methylbenzoic acid: A simpler benzoic acid derivative used in various chemical syntheses.
Uniqueness
3-(7-hydroxy-1-oxo-1H-isoquinolin-2-yl)-4-methylbenzoic acid is unique due to its combination of an isoquinoline core with a functionalized benzoic acid moiety
Properties
Molecular Formula |
C17H13NO4 |
|---|---|
Molecular Weight |
295.29 g/mol |
IUPAC Name |
3-(7-hydroxy-1-oxoisoquinolin-2-yl)-4-methylbenzoic acid |
InChI |
InChI=1S/C17H13NO4/c1-10-2-3-12(17(21)22)8-15(10)18-7-6-11-4-5-13(19)9-14(11)16(18)20/h2-9,19H,1H3,(H,21,22) |
InChI Key |
YAUMUXWOUZDDEA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)N2C=CC3=C(C2=O)C=C(C=C3)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
